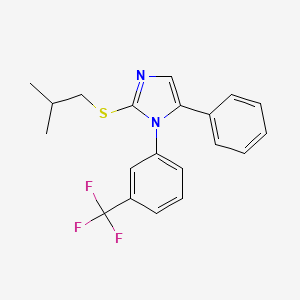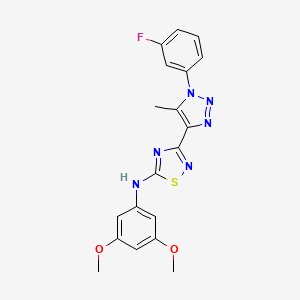
N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biodegradation of Sulfur Compounds
Research on dimethylbenzothiophenes, which share structural similarities with N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide, has been conducted to understand their microbial degradation. Studies involving Pseudomonas strains have shown the capability of these bacteria to degrade various sulfur heterocycles found in petroleum, transforming them into sulfoxides, sulfones, and high-molecular-weight products through oxidation processes. This research is significant for environmental bioremediation and understanding the microbial processing of sulfur-containing pollutants (Kropp et al., 1996).
Antiviral and Antibacterial Activities
Sulfonamide derivatives, including structures related to the compound , have been synthesized and evaluated for their antiviral and antibacterial properties. For instance, studies on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have revealed potential anti-tobacco mosaic virus activity. This highlights the role of such compounds in the development of new antiviral agents (Chen et al., 2010). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents, indicating the broad spectrum of biological activities associated with sulfonamide derivatives (Azab et al., 2013).
Analytical and Environmental Applications
Sulfonamide-based fluorescent probes have been developed for the selective discrimination of thiophenols over aliphatic thiols. Such probes offer high sensitivity and selectivity, with potential applications in chemical, biological, and environmental sciences for the detection of toxic benzenethiols and biologically active compounds. This research demonstrates the adaptability of sulfonamide derivatives in creating sensitive detection systems for environmental monitoring (Wang et al., 2012).
Antiproliferative Agents
The synthesis of N,N-dimethylbenzenesulfonamide derivatives, including those related to the compound of interest, has been explored for their potential as antiproliferative agents against cancer cell lines. These studies underscore the significance of sulfonamide derivatives in medicinal chemistry, particularly in the design and development of new cancer therapies (Bashandy et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2S/c1-11-17(23-25-26(11)14-6-4-5-12(20)7-14)18-22-19(29-24-18)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARJFJSMGUTAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2461757.png)

![[1-[(2-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2461759.png)
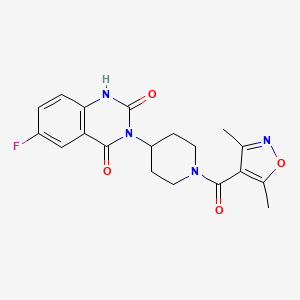
![3-[(Methylamino)methyl]pentan-3-ol](/img/structure/B2461763.png)
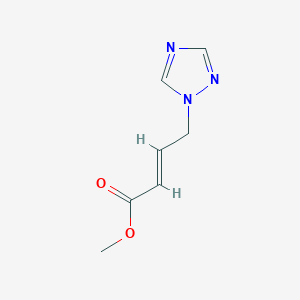
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide](/img/structure/B2461765.png)
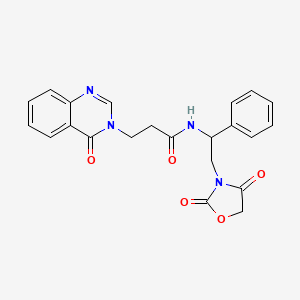
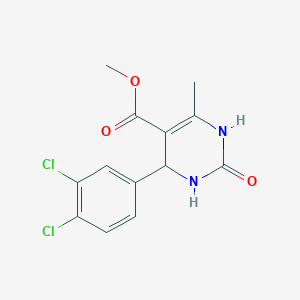

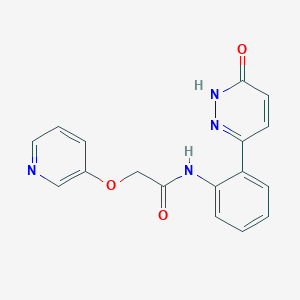
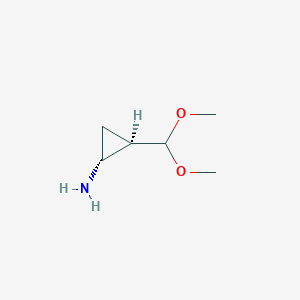
![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)
